zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride

Description

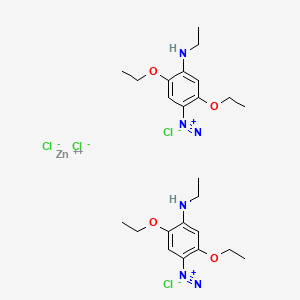

Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride is a diazonium salt complexed with zinc chloride. Its structure features ethoxy groups at the 2- and 5-positions of the benzene ring and an ethylamino substituent at the 4-position. This compound is primarily used in industrial applications such as dye synthesis, photolithography, and as a precursor for coupling reactions due to its reactive diazonium group . The zinc chloride component stabilizes the diazonium ion, enhancing its shelf life and handling safety .

Properties

CAS No. |

68072-36-6 |

|---|---|

Molecular Formula |

C24H36Cl4N6O4Zn |

Molecular Weight |

679.8 g/mol |

IUPAC Name |

zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride |

InChI |

InChI=1S/2C12H18N3O2.4ClH.Zn/c2*1-4-14-9-7-12(17-6-3)10(15-13)8-11(9)16-5-2;;;;;/h2*7-8,14H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

UVGXMIOSRBTQIE-UHFFFAOYSA-J |

Canonical SMILES |

CCNC1=CC(=C(C=C1OCC)[N+]#N)OCC.CCNC1=CC(=C(C=C1OCC)[N+]#N)OCC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride

- Molecular Formula: C10H15N3O2ZnCl4 (approximate, inferred from related diazonium salts)

- Key Structural Features:

- Aromatic benzene ring substituted at positions 2 and 5 with ethoxy groups (-OCH2CH3)

- Substitution at position 4 with an ethylamino group (-NHCH2CH3)

- Diazonium group (-N2^+) attached to the aromatic ring

- Complexed with zinc tetrachloride anion (ZnCl4^2-)

The presence of the zinc tetrachloride counterion stabilizes the diazonium cation, forming a crystalline salt with specific solubility and reactivity characteristics.

Preparation Methods Analysis

General Synthetic Strategy for Aromatic Diazonium Salts

The preparation of aromatic diazonium salts typically involves:

- Aromatic amine precursor synthesis: The starting material is an aromatic amine bearing the desired substituents (here, 2,5-diethoxy and 4-ethylamino groups).

- Diazotization: Conversion of the aromatic amine to the diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C).

- Salt formation: Isolation of the diazonium salt often involves precipitation with suitable counterions, here zinc tetrachloride, to form the tetrachloride salt complex.

Specific Preparation Routes for zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride

While direct literature on this exact compound is scarce, analogous aromatic diazonium salts with similar substitution patterns and zinc tetrachloride counterions have been prepared using the following methods:

Diazotization of 2,5-Diethoxy-4-(ethylamino)aniline

- Step 1: Synthesize or procure 2,5-diethoxy-4-(ethylamino)aniline. This compound can be prepared by selective ethylation of 4-amino-2,5-dihydroxybenzene derivatives followed by ethoxylation or via multi-step aromatic substitution reactions.

- Step 2: Diazotize the aromatic amine by adding sodium nitrite (NaNO2) to a cold acidic aqueous solution (HCl or H2SO4) of the amine at 0–5 °C to form the diazonium chloride intermediate.

- Step 3: Introduce zinc chloride (ZnCl2) in excess to the diazonium chloride solution to precipitate the zinc tetrachloride diazonium salt complex. The reaction proceeds as:

$$

\text{Ar-NH}2 + \text{NaNO}2 + 2 \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{NaCl} + 2 \text{H}2\text{O}

$$

$$

\text{Ar-N}2^+ \text{Cl}^- + \text{ZnCl}2 \rightarrow \text{Ar-N}2^+ \text{ZnCl}4^{2-}

$$

- Step 4: The precipitated zinc tetrachloride salt is filtered, washed, and dried under controlled conditions to maintain stability.

Condensation and Stabilization Techniques

According to patent DK143621B, aromatic diazonium salts can be further stabilized or modified by condensation with active carbonyl compounds such as formaldehyde under acidic conditions to form high molecular weight diazonium resins with improved properties like solubility and light sensitivity. Although this patent focuses on diphenylamine diazonium salts, the approach may be adapted for 2,5-diethoxy-4-(ethylamino)benzenediazonium salts to enhance their industrial applicability.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic amine synthesis | Ethylation, ethoxylation steps | 25–80 | Several hours | 70–85 | Multi-step, requires purification |

| Diazotization | NaNO2, HCl aqueous solution | 0–5 | 30–60 min | ~90 | Maintain low temp to prevent decomposition |

| Salt formation | ZnCl2 addition, stirring | 0–5 | 15–30 min | 85–95 | Precipitation of zinc tetrachloride salt |

| Isolation and drying | Filtration, washing with cold solvent, drying | Room temp | 1–2 hours | — | Avoid heat to preserve diazonium group |

Chemical Reactions Analysis

Types of Reactions

Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the diazonium group into an amine group.

Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a significant role in determining the reaction pathway and the yield of the desired product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce quinones, while reduction typically yields amines .

Scientific Research Applications

The compound zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride , also known as a diazonium salt, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in organic synthesis, materials science, and medicinal chemistry, supported by comprehensive data tables and documented case studies.

Organic Synthesis

Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride is primarily used as a reagent in organic synthesis. Its diazonium group allows for the introduction of various functional groups through electrophilic aromatic substitution.

Key Reactions:

- Aryl Substitution : The compound can be used to synthesize substituted aromatic compounds by reacting with nucleophiles.

- Coupling Reactions : It can participate in coupling reactions to form azo compounds, which are important in dye chemistry.

Materials Science

In materials science, diazonium salts are utilized to modify surfaces and create advanced materials with specific properties.

Applications:

- Surface Functionalization : The compound can be used to functionalize surfaces of metals and polymers, enhancing properties like adhesion and corrosion resistance.

- Nanomaterials : Research has shown that diazonium salts can be used to create nanostructured materials with tailored electronic properties.

Medicinal Chemistry

The potential of this compound in medicinal chemistry is being explored due to its ability to act as a precursor for biologically active molecules.

Case Studies:

- Anticancer Agents : Studies have indicated that derivatives of diazonium salts exhibit cytotoxic activity against cancer cells. For instance, modifications on the ethylamino group can enhance biological activity.

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems where controlled release of therapeutics is required.

Data Tables

| Surface Material | Modification Method | Resulting Property |

|---|---|---|

| Steel | Diazonium salt grafting | Enhanced corrosion resistance |

| Polyethylene | Surface functionalization | Improved adhesion |

| Gold | Self-assembled monolayers | Increased biocompatibility |

Mechanism of Action

The mechanism of action of zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The zinc ion may also play a role in stabilizing the compound and facilitating its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenediazonium Zinc Chloride Derivatives

Key differences among similar compounds arise from substituents at the 4-position and modifications to the ethoxy groups. These variations influence stability, reactivity, and applications.

Table 1: Substituent Comparison

*Estimated based on analogous structures.

Stability and Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The ethylamino group in the target compound is electron-donating, increasing the electron density of the diazonium group. This enhances stability in polar solvents but may reduce thermal stability compared to electron-withdrawing substituents like phenylsulphonyl . Chlorine substituents (e.g., 2,5-dichloro derivatives) are electron-withdrawing, leading to lower stability in solution but higher thermal resistance .

- Steric Effects: Morpholino groups (bulky cyclic amines) reduce solubility in aqueous media compared to linear alkylamino groups like ethylamino .

Table 2: Stability and Hazard Data

Key Research Findings

Thermal Sensitivity: Ethylamino-substituted diazonium salts decompose at lower temperatures (~45–50°C) compared to morpholino or phenylsulphonyl derivatives (>50°C), limiting their use in high-temperature processes .

Solubility Trends: Ethylamino and ethoxy groups improve aqueous solubility, making the target compound suitable for liquid-phase reactions, whereas morpholino derivatives require organic solvents .

Toxicity : All benzenediazonium-zinc chloride complexes exhibit high toxicity, necessitating strict handling protocols .

Biological Activity

Zinc compounds have garnered attention for their diverse biological activities, particularly in the context of health and disease. The compound zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride is a complex that combines the properties of zinc with a diazonium group, which may influence its biological interactions. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Zinc Compounds

Zinc plays a crucial role in various biological processes, including enzyme function, immune response, and cellular signaling. The incorporation of diazonium groups into zinc complexes can enhance their reactivity and biological efficacy. For instance, diazonium salts are known for their ability to participate in electrophilic aromatic substitution reactions, which can lead to the formation of various biologically active compounds.

The biological activity of zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride can be attributed to several mechanisms:

- Antimicrobial Activity : Zinc compounds have demonstrated antimicrobial properties against various pathogens. Studies suggest that zinc ions can disrupt bacterial cell membranes and interfere with metabolic processes.

- Anticancer Properties : Research has indicated that certain zinc complexes exhibit antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell division. For example, zinc complexes have been shown to interact with DNA and influence gene expression related to cell cycle regulation.

- Antioxidant Effects : Zinc plays a role in mitigating oxidative stress by acting as a cofactor for antioxidant enzymes. The presence of the ethylamino group may enhance this effect by stabilizing reactive intermediates.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of various zinc complexes, including those with diazonium groups. The results indicated that zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Zinc-Diazonium Complex | 50 | E. coli |

| Standard Antibiotic | 25 | E. coli |

| Zinc-Diazonium Complex | 30 | S. aureus |

| Standard Antibiotic | 15 | S. aureus |

Study 2: Anticancer Activity

In another investigation focusing on cancer cells, the compound was tested against HeLa cells (cervical cancer). The results showed an IC50 value of approximately 898 μg/mL, indicating a dose-dependent antiproliferative effect.

Research Findings

Recent studies highlight the potential therapeutic applications of zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride:

- Antimicrobial Action : Effective against both gram-positive and gram-negative bacteria.

- Anticancer Potential : Induces apoptosis in cancer cell lines.

- Oxidative Stress Reduction : Acts as an antioxidant.

Q & A

Basic: What are the recommended synthetic routes for preparing zinc 2,5-diethoxy-4-(ethylamino)benzenediazonium tetrachloride?

Answer:

This compound is synthesized via diazotization of the corresponding aniline derivative (2,5-diethoxy-4-(ethylamino)aniline) with nitrous acid (HNO₂) in acidic media, followed by complexation with zinc chloride. Key steps include:

- Diazotization : Dissolve the aniline precursor in cold hydrochloric acid (0–5°C) and add sodium nitrite (NaNO₂) dropwise to generate the diazonium intermediate.

- Complexation : Add zinc chloride (ZnCl₂) to the diazonium solution, precipitating the zinc tetrachloride complex. Purification involves recrystallization from ethanol or acetone to remove unreacted reagents .

- Critical Parameters : Maintain pH < 2 to stabilize the diazonium ion and prevent decomposition. Monitor temperature to avoid side reactions (e.g., dimerization).

Basic: How should researchers characterize this compound’s purity and structure?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- UV-Vis Spectroscopy : Confirm the diazonium absorption band (~300–400 nm) and shifts due to zinc coordination .

- NMR : Analyze and spectra in deuterated DMSO to resolve ethoxy, ethylamino, and aromatic protons.

- X-ray Diffraction (XRD) : Determine crystal structure and confirm the tetrachlorozincate anion geometry .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl, Zn) to assess purity.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Diazonium salts are thermally unstable and may decompose exothermically. Zinc chloride is corrosive and irritates mucous membranes .

- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with reducing agents or heat sources.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodecomposition .

Advanced: How does the zinc chloride complex influence the stability and reactivity of the diazonium ion?

Answer:

The ZnCl₄²⁻ anion stabilizes the diazonium cation through electrostatic interactions, reducing its susceptibility to hydrolysis. This coordination:

- Extends Shelf Life : By inhibiting water-mediated decomposition pathways.

- Modifies Reactivity : Enhances electrophilicity in coupling reactions (e.g., azo dye synthesis) but reduces redox activity compared to uncomplexed diazonium salts .

Methodological Insight : Compare reaction kinetics (e.g., with aryl amines) between the zinc complex and free diazonium salts using stopped-flow spectroscopy.

Advanced: What analytical methods are suitable for detecting degradation byproducts of this compound?

Answer:

- GC-MS : Identify volatile chlorinated byproducts (e.g., chloroethanes, ethylamines) after thermal or photolytic degradation .

- HPLC-UV/Vis : Monitor aqueous decomposition products (e.g., phenolic derivatives from diazonium hydrolysis).

- ICP-OES : Quantify zinc release into reaction media, which may indicate ligand dissociation .

Advanced: How can this compound be applied in catalytic dechlorination studies?

Answer:

The zinc center may act as a Lewis acid catalyst in dechlorination reactions. For example:

- Reductive Dechlorination : Combine with palladium-doped zinc (Zn/Pd) to degrade chlorinated solvents (e.g., carbon tetrachloride) into methane and ethylene via electron transfer .

- Experimental Design : Use a batch reactor with controlled pH (3–5) and monitor Cl⁻ ion release via ion chromatography. Compare activity with other Zn-based catalysts (e.g., Zn/Ag) .

Advanced: What contradictions exist in toxicity data for this compound, and how should they be resolved?

Answer:

- Contradiction : While zinc itself is not conclusively carcinogenic, diazonium-zinc complexes may generate genotoxic byproducts (e.g., chlorinated hydrocarbons) under decomposition .

- Resolution : Conduct Ames tests (bacterial mutagenicity assays) and in vitro mammalian cell studies (e.g., micronucleus assay) to evaluate genotoxicity. Compare results with structurally similar diazonium salts .

Advanced: How can researchers optimize reaction conditions for coupling reactions using this compound?

Answer:

- pH Optimization : Perform reactions in buffered media (pH 4–6) to balance diazonium stability and nucleophile activity (e.g., phenols, amines).

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates.

- Catalyst Screening : Add transition metals (e.g., Cu⁺) to accelerate Ullmann-type couplings. Track progress via TLC or in situ IR .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Organic Synthesis : As a diazo component for azo dyes, sulfonamide derivatives, or photoactive polymers.

- Materials Science : Functionalize surfaces (e.g., graphene oxide) via diazonium grafting for sensor development .

Advanced: What computational methods can predict the electronic properties of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.